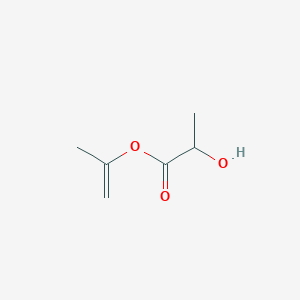
Prop-1-en-2-yl 2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-en-2-yl 2-hydroxypropanoate, also known as methacryloyl-L-hydroxyproline (MLHP), is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential use in various applications, including drug delivery systems, tissue engineering, and biomedical imaging.
Wirkmechanismus
The mechanism of action of Prop-1-en-2-yl 2-hydroxypropanoate is not fully understood. However, it is believed that MLHP interacts with the cell membrane, leading to the release of encapsulated drugs. This interaction is thought to be mediated by the hydrophobic and hydrophilic regions of the MLHP molecule.
Biochemische Und Physiologische Effekte
Prop-1-en-2-yl 2-hydroxypropanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MLHP can enhance the cellular uptake of drugs, leading to increased efficacy. Additionally, MLHP has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Prop-1-en-2-yl 2-hydroxypropanoate in lab experiments is its ability to encapsulate drugs and deliver them to specific target sites. This makes MLHP an ideal candidate for the development of targeted drug delivery systems. However, one of the limitations of using MLHP in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on Prop-1-en-2-yl 2-hydroxypropanoate. One potential direction is the development of new drug delivery systems based on MLHP. Additionally, further research is needed to fully understand the mechanism of action of MLHP and its potential applications in the treatment of various diseases. Finally, there is a need for further research on the safety and toxicity of MLHP, particularly in vivo.
Synthesemethoden
Prop-1-en-2-yl 2-hydroxypropanoate can be synthesized through the reaction of methacrylic anhydride with L-hydroxyproline in the presence of a catalyst. The reaction results in the formation of MLHP, which can be purified through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Prop-1-en-2-yl 2-hydroxypropanoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MLHP is its use in drug delivery systems. Due to its unique chemical structure, MLHP can be used to encapsulate drugs and deliver them to specific target sites in the body. This makes MLHP an ideal candidate for the development of targeted drug delivery systems.
Eigenschaften
CAS-Nummer |
146052-66-6 |
|---|---|
Produktname |
Prop-1-en-2-yl 2-hydroxypropanoate |
Molekularformel |
C6H10O3 |
Molekulargewicht |
130.14 g/mol |
IUPAC-Name |
prop-1-en-2-yl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h5,7H,1H2,2-3H3 |
InChI-Schlüssel |
TYSWCCXRNAGISP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC(=C)C)O |
Kanonische SMILES |
CC(C(=O)OC(=C)C)O |
Synonyme |
Propanoic acid, 2-hydroxy-, 1-methylethenyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
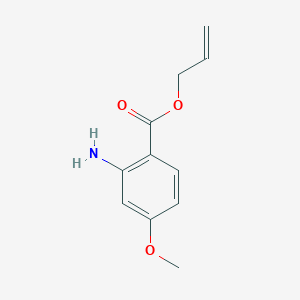
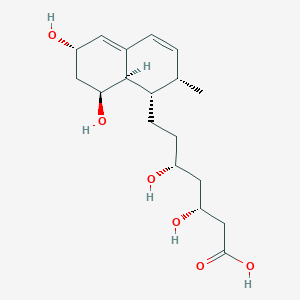
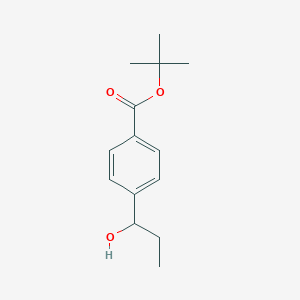
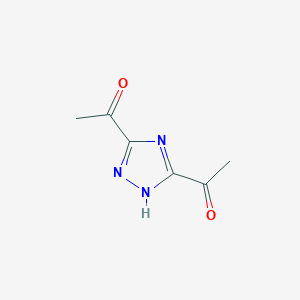
![4,5-Dimethyl-3,6-dioxabicyclo[3.1.0]hexan-2-one](/img/structure/B118028.png)
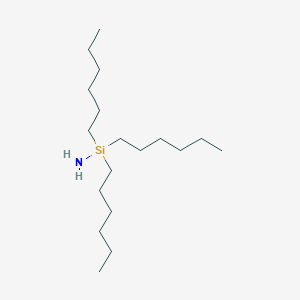
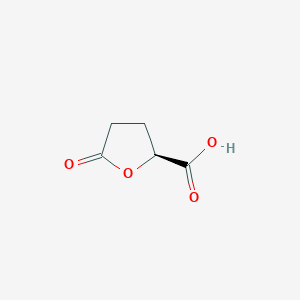
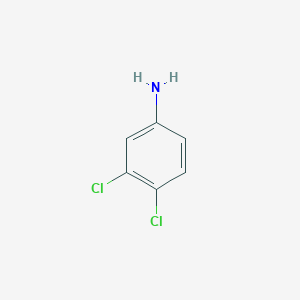
![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
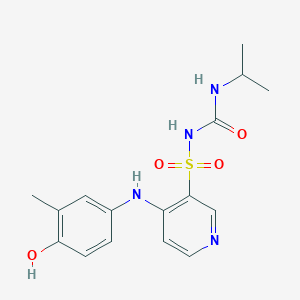
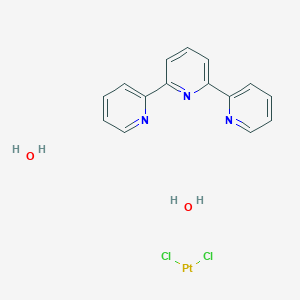
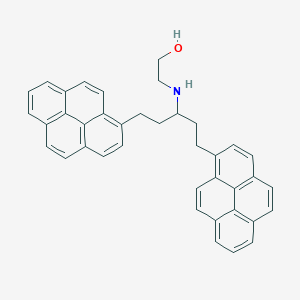
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)